Product packaging for 5-Hydroxy indomethacin(Cat. No.:CAS No. 2504-32-7)

5-Hydroxy indomethacin

Cat. No.: B027056
CAS No.: 2504-32-7
M. Wt: 343.8 g/mol
InChI Key: KMLNWQPYFBIALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolism Research

The study of NSAID metabolism is crucial for understanding their efficacy, and potential for adverse effects. Indomethacin (B1671933), like many other NSAIDs, undergoes extensive metabolism in the body, primarily in the liver. nih.gov The metabolic processes, which include O-demethylation, N-deacylation, and glucuronidation, transform the parent drug into various metabolites. drugbank.comresearchgate.net O-Desmethyl Indomethacin is a product of the O-demethylation pathway. nih.gov

Role as a Key Metabolite of Indomethacin

O-Desmethyl Indomethacin is one of the main metabolites of Indomethacin found in humans, alongside N-deschlorobenzoyl-indomethacin and O-desmethyl-N-deschlorobenzoyl-indomethacin. drugbank.comnih.gov The formation of O-Desmethyl Indomethacin occurs through the removal of a methyl group from the methoxy (B1213986) group on the indole (B1671886) ring of Indomethacin, a reaction catalyzed by hepatic enzymes. drugbank.comnih.gov

Unlike its parent compound, O-Desmethyl Indomethacin and other major metabolites are generally considered to be devoid of significant anti-inflammatory activity because they lack the potent COX-inhibiting properties of Indomethacin. drugbank.comnih.gov However, this lack of COX inhibition has made O-Desmethyl Indomethacin a valuable tool in research to explore the non-COX-mediated effects of Indomethacin. acs.org Some studies have explored its potential as a cytotoxic agent in cancer research. biosynth.com

The biotransformation of Indomethacin to O-Desmethyl Indomethacin is a significant pathway in its elimination from the body. Following its formation, O-Desmethyl Indomethacin can be further conjugated with glucuronic acid before being excreted in the urine and feces. drugbank.commdpi.comresearchgate.net

Historical Perspective of Metabolite Identification and Characterization

Indomethacin was first discovered in 1963 and received approval for medical use in the United States in 1965. drugbank.comnih.gov Following its introduction, research efforts were directed towards understanding its mechanism of action and metabolic fate. The identification and characterization of its metabolites, including O-Desmethyl Indomethacin, were key aspects of this research.

Early studies on Indomethacin metabolism in humans and animals identified several metabolic products. Through techniques such as chromatography and mass spectrometry, researchers were able to isolate and determine the structures of these metabolites. It was established that O-demethylation was a primary metabolic route, leading to the formation of O-Desmethyl Indomethacin. chinaphar.com

The understanding of Indomethacin's metabolism has been further refined over the years. For instance, studies using microbial models, such as the fungus Cunninghamella blakesleeana, have been shown to produce the same phase I metabolites of Indomethacin as those found in humans, including O-Desmethyl Indomethacin, providing a useful tool for generating these metabolites for further study. chinaphar.com

Compound Information

Compound NameSynonymsMolecular FormulaMolar Mass
O-Desmethyl Indomethacin5-Hydroxyindomethacin; DemethylindomethacinC₁₈H₁₄ClNO₄343.76 g/mol
Indomethacin1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidC₁₉H₁₆ClNO₄357.79 g/mol
N-deschlorobenzoyl-indomethacinC₁₁H₁₁NO₃205.2 g/mol
O-desmethyl-N-deschlorobenzoyl-indomethacin5-hydroxy-2-methyl-1H-indole-3-acetic acidC₁₁H₁₁NO₃205.2 g/mol

Table 1: Chemical Properties of Indomethacin and its Metabolites

This table provides a summary of the chemical properties for the compounds discussed in this article.

Metabolic Pathways of Indomethacin

Parent DrugMetabolic ReactionKey Metabolite
IndomethacinO-demethylationO-Desmethyl Indomethacin
IndomethacinN-deacylationN-deschlorobenzoyl-indomethacin
IndomethacinO-demethylation and N-deacylationO-desmethyl-N-deschlorobenzoyl-indomethacin

Table 2: Primary Metabolic Pathways of Indomethacin

This table outlines the main metabolic reactions that Indomethacin undergoes in the body.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14ClNO4 B027056 5-Hydroxy indomethacin CAS No. 2504-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179746
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-32-7
Record name 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyindomethacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYINDOMETHACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of O Desmethyl Indomethacin

Hepatic Metabolism of Indomethacin (B1671933) Leading to O-Desmethylation

The liver is the primary site for the metabolism of Indomethacin. drugbank.com The biotransformation process begins with Phase I reactions, which introduce or expose functional groups on the parent molecule, typically making it more polar. For Indomethacin, a key initial step is the removal of a methyl group from its methoxy (B1213986) moiety, a process known as O-demethylation. researchgate.netnih.gov

Specificity of O-Demethylation Pathway (Phase I Metabolism)

Indomethacin undergoes extensive metabolism in the human body, being converted into largely inactive metabolites through processes including O-demethylation, N-deacylation, and glucuronidation. drugbank.comresearchgate.netnih.gov The O-demethylation pathway is a major Phase I metabolic route for Indomethacin. nih.govwjpmr.com This reaction involves the oxidative removal of the methyl group from the 5-methoxy position on the indole (B1671886) ring of Indomethacin, resulting in the formation of the pharmacologically inactive metabolite, O-Desmethyl Indomethacin. drugbank.comnih.govnih.gov

Enzymes Involved in O-Desmethylation (e.g., Cytochrome P450 Isoforms)

The O-demethylation of Indomethacin is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. wjpmr.com Specific research has identified CYP2C9 as the primary and exclusive isoform responsible for this metabolic conversion in humans. nih.gov Studies using human liver microsomes have shown that the O-demethylase activity is competitively inhibited by substrates of CYP2C9, such as sulfaphenazole, (S)-warfarin, and tolbutamide, but not by inhibitors of other CYP isoforms. nih.gov While cDNA-expressed CYP1A2 and CYP2D6 have demonstrated slight activity at high Indomethacin concentrations, the intrinsic clearance by CYP2C9 is significantly higher, making the contribution of other isoforms negligible under therapeutic conditions. nih.govwjpmr.com

Enzyme/SystemParameterValueReference
Human Liver MicrosomesKM34.6 ± 5.4 µM nih.govwjpmr.com
Human Liver MicrosomesVmax14.1 ± 3.9 pmol/mg/min nih.govwjpmr.com
cDNA-expressed CYP2C9KM9.9 ± 1.2 µM nih.gov
cDNA-expressed CYP2C9Vmax0.33 ± 0.05 pmol/min/pmol CYP nih.gov
cDNA-expressed CYP2C19KM117.1 ± 13.8 µM nih.gov
cDNA-expressed CYP2C19Vmax0.24 ± 0.04 pmol/min/pmol CYP nih.gov

Further Metabolism of O-Desmethyl Indomethacin (Phase II Metabolism)

Following its formation in Phase I, O-Desmethyl Indomethacin undergoes Phase II metabolism. These conjugation reactions involve attaching endogenous polar molecules to the metabolite, which further increases its water solubility and facilitates its excretion from the body. upol.czbasicmedicalkey.com

Glucuronidation Reactions

A significant Phase II pathway for O-Desmethyl Indomethacin is glucuronidation. drugbank.comresearchgate.net This process involves the covalent addition of a glucuronic acid moiety to the newly formed hydroxyl group. The resulting O-desmethylindomethacin acyl and ether glucuronides are highly water-soluble conjugates. nih.gov These glucuronide conjugates, along with those of the parent drug, are found in high concentrations in the urine. nih.gov Studies have shown that the formation of O-desmethylindomethacin glucuronides can be inhibited by probenecid (B1678239), suggesting a potential for drug-drug interactions at the level of this metabolic pathway. nih.govhmdb.ca

Sulfation Reactions

In addition to glucuronidation, O-Desmethyl Indomethacin can also undergo sulfation. This Phase II reaction involves the transfer of a sulfonate group to the hydroxyl group of the metabolite. The resulting demethyl-IND sulfate has been detected in the plasma of rats following Indomethacin administration, confirming this as a relevant metabolic pathway. researchgate.net

Comparative Metabolic Profiles with Other Indomethacin Metabolites

Indomethacin is metabolized into several key compounds, with O-Desmethyl Indomethacin being one of the major products. nih.gov The other primary metabolites are N-deschlorobenzoyl-indomethacin and O-desmethyl-N-deschlorobenzoyl-indomethacin. drugbank.comresearchgate.netnih.gov These metabolites are formed through different Phase I pathways: O-demethylation and N-deacylation. drugbank.comnih.gov All these initial metabolites, including O-Desmethyl Indomethacin, are considered to be pharmacologically inactive. drugbank.comnih.gov They, along with the parent drug, can subsequently undergo Phase II glucuronidation to form their respective conjugates before being eliminated. drugbank.comresearchgate.net While unconjugated metabolites can be found in the plasma, a significant portion of a dose is excreted in the urine and feces as these glucuronidated forms. drugbank.comnih.gov

MetaboliteFormation Pathway (Phase I)Subsequent Metabolism (Phase II)Pharmacological ActivityReference
O-Desmethyl Indomethacin O-demethylationGlucuronidation, SulfationInactive drugbank.comnih.govresearchgate.net
N-deschlorobenzoyl-indomethacin N-deacylationGlucuronidationInactive drugbank.comnih.gov
O-desmethyl-N-deschlorobenzoyl-indomethacin O-demethylation and N-deacylationGlucuronidationInactive drugbank.comnih.gov

O-Deschlorobenzoyl-Indomethacin (DBI)

O-Deschlorobenzoyl-Indomethacin, also known as N-deschlorobenzoyl-indomethacin, is a significant metabolite of indomethacin formed through N-deacylation. drugbank.comnih.gov This metabolic reaction involves the removal of the p-chlorobenzoyl group from the parent indomethacin molecule. nih.gov DBI is one of the three primary phase I metabolites found in humans and can also be produced through microbial biotransformation. chinaphar.comsigmaaldrich.com

O-Desmethyl-N-Deschlorobenzoyl-Indomethacin (DMBI)

O-Desmethyl-N-Deschlorobenzoyl-Indomethacin is a metabolite resulting from both O-demethylation and N-deacylation of the parent indomethacin molecule. nih.govnih.gov It can be formed from indomethacin in hepatocytes, as has been demonstrated in studies using isolated rabbit hepatocytes. medchemexpress.comcaymanchem.com This compound has also been utilized in the synthesis of antagonists for the prostaglandin (B15479496) D2 receptor. medchemexpress.comcaymanchem.com Like DMI and DBI, DMBI is considered an inactive metabolite. nih.govnih.gov

Indomethacin Acyl-β-D-Glucuronide (IDAβG)

Glucuronidation is another key pathway in the metabolism of indomethacin and its metabolites. researchgate.net Indomethacin is converted to its 1-O-acyl glucuronide, a major conjugate found in urine. nih.gov The O-desmethyl metabolite (DMI) also undergoes glucuronidation, forming both acyl and ether glucuronides. nih.gov These glucuronide conjugates are excreted into the bile, and can then be cleaved in the small intestine by bacterial β-glucuronidase, releasing the original compounds for potential reabsorption in a process known as enterohepatic circulation. drugbank.comnih.gov The formation of these glucuronides facilitates the elimination of the drug from the body. nih.gov

In Vitro and In Vivo Metabolic Studies

Hepatic Microsomal Studies (e.g., Rat, Mouse, Human Liver Microsomes)

The metabolism of indomethacin, particularly its O-demethylation to form DMI, has been extensively studied using liver microsomes from various species. nih.govresearchgate.net Liver microsomes contain a collection of enzymes, primarily from the cytochrome P450 (CYP) family, that are responsible for drug metabolism. news-medical.net

In human liver microsomes, the O-demethylation of indomethacin is catalyzed almost exclusively by the cytochrome P450 isoform CYP2C9. nih.govyoutube.com Studies have shown a significant correlation between indomethacin O-demethylase activity and tolbutamide hydroxylase activity, a known marker for CYP2C9. nih.gov While other isoforms like CYP1A2, CYP2D6, and CYP2C19 show slight activity at high concentrations, their contribution is considered negligible compared to CYP2C9 due to its much higher intrinsic clearance for this reaction. nih.gov

Comparative studies have revealed inter-species differences in metabolic rates. researchgate.netnih.gov For instance, in a study involving a phospho-tyrosol-indomethacin (PTI) derivative, rat liver microsomes produced the highest levels of the O-demethylated metabolite, while hydrolysis was most rapid in mouse microsomes and hydroxylation was highest in human liver microsomes. researchgate.netnih.gov In vitro studies with rat liver microsomes have also investigated the effects of indomethacin on CYP enzyme activity, finding that indomethacin administration can lead to a decrease in hepatic microsomal cytochrome P450. nih.govutmb.edunih.gov

Kinetic Parameters for Indomethacin O-Demethylation by Human CYP Isoforms nih.gov
CYP IsoformKM (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/KM)
CYP2C99.9 ± 1.20.33 ± 0.050.033
CYP2C19117.1 ± 13.80.24 ± 0.040.002

Microbial Biotransformation Studies (e.g., Cunninghamella blakesleeana)

Microbial biotransformation is often used as a model to mimic and predict the mammalian metabolism of drugs. chinaphar.comsemanticscholar.org The filamentous fungus Cunninghamella blakesleeana has been shown to effectively metabolize indomethacin, producing the same three primary phase I metabolites found in humans. chinaphar.comsigmaaldrich.com This makes it a useful tool for generating these metabolites for further study. chinaphar.comnih.gov

In one study, five strains of Cunninghamella were screened for their ability to transform indomethacin, with C. blakesleeana AS 3.910 showing the highest transformation rate. chinaphar.comsigmaaldrich.com After a 120-hour incubation period, this strain metabolized approximately 87.4% of the initial indomethacin. chinaphar.comnih.gov The resulting products were O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoylindomethacin (DMBI). chinaphar.comsigmaaldrich.com The major metabolite produced was DMI, accounting for a significant portion of the transformed drug. chinaphar.comnih.gov The enzymes responsible for these reactions in C. blakesleeana are believed to be cytochrome P450-mediated. nih.gov

Metabolism of Indomethacin by Cunninghamella blakesleeana AS 3.910 chinaphar.comsigmaaldrich.comnih.gov
CompoundMetabolite AbbreviationYield (%)
O-Desmethyl IndomethacinDMI (M1)67.2
N-DeschlorobenzoylindomethacinDBI (M2)13.3
O-Desmethyl-N-deschlorobenzoylindomethacinDMBI (M3)6.9
Total Transformation 87.4

Pharmacological and Biochemical Activity of O Desmethyl Indomethacin

Cyclooxygenase (COX) Inhibition Studies

The defining characteristic of most NSAIDs, including Indomethacin (B1671933), is their ability to inhibit COX enzymes. However, metabolic modifications can significantly alter this activity.

O-Desmethyl Indomethacin is considered to be primarily inactive as an anti-inflammatory agent. drugbank.combiopharmanotes.comnih.gov Multiple studies confirm that, unlike the parent drug, O-Desmethyl Indomethacin and other metabolites are devoid of significant COX inhibitory activity. biopharmanotes.comnih.gov While Indomethacin is a powerful, nonselective inhibitor of both COX-1 and COX-2, its O-desmethyl metabolite is described as a weak, reversible COX inhibitor at best. nih.govacs.orgresearchgate.net This dramatic reduction in potency means that the characteristic anti-inflammatory, analgesic, and antipyretic effects of Indomethacin are not retained in its O-desmethyl form. biopharmanotes.com

Table 1: Comparative COX Inhibition Profile

CompoundCOX-1 InhibitionCOX-2 InhibitionAnti-inflammatory Activity
IndomethacinPotentPotentHigh
O-Desmethyl IndomethacinWeak / InactiveWeak / InactiveNone / Negligible

The significant decrease in COX inhibitory function observed in O-Desmethyl Indomethacin is directly linked to a specific structural modification. The 2-methyl group located on the indole (B1671886) ring of the Indomethacin molecule is essential for its potent, slow, tight-binding inhibition of the COX enzymes. nih.govacs.orgacs.org The metabolic process of O-demethylation removes a methyl group from the methoxy (B1213986) substituent at the 5-position of the indole ring, but it is the separate structural feature of the 2-methyl group that is critical for COX binding. acs.org Studies involving analogs where this 2-methyl group is deleted result in a compound with weak and reversible COX inhibitory action, mirroring the lack of activity seen in metabolites like O-Desmethyl Indomethacin when assessed for this specific function. acs.orgacs.org Therefore, the absence or modification of this key methyl group is the primary structural reason for the metabolite's inability to effectively inhibit cyclooxygenase.

Non-COX Mediated Biological Activities

Despite its lack of COX-inhibiting capability, O-Desmethyl Indomethacin retains other significant biological activities of its parent compound, demonstrating that these effects are independent of prostaglandin (B15479496) synthesis inhibition. acs.org

O-Desmethyl Indomethacin is an effective activator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and metabolism. acs.org Research demonstrates that the 2-methyl group essential for COX inhibition is not required for PPARγ activation. In studies using a human colon cancer cell line (HCA-7), O-Desmethyl Indomethacin was shown to trigger a concentration-dependent increase in the activity of a PPARγ-responsive reporter gene. The concentration dependence was comparable to that of Indomethacin, though the maximum response was slightly lower than the parent drug. acs.org This confirms that the ability to activate PPARγ is a COX-independent effect that is retained in the metabolite. acs.org

O-Desmethyl Indomethacin retains the ability to induce apoptosis, or programmed cell death, in cancer cells. This activity is also independent of COX inhibition. acs.org When tested on the human colon cancer cell line RKO, O-Desmethyl Indomethacin demonstrated a capacity to induce cell death with a concentration dependence similar to that of Indomethacin. acs.org This indicates that the structural components required to trigger apoptosis in these tumor cells are preserved in the metabolite and are separate from the 2-methyl group responsible for COX inhibition. acs.org

Table 2: Comparison of Non-COX Mediated Activities

Biological ActivityIndomethacinO-Desmethyl IndomethacinDependence on COX Inhibition
PPARγ ActivationActiveActive (comparable concentration dependence)Independent
Adipocyte DifferentiationActiveActiveIndependent
Apoptosis in Colon Cancer CellsActiveActive (similar concentration dependence)Independent

Other Potential Biological Targets and Mechanisms of Action

While O-Desmethyl Indomethacin is largely regarded as inactive concerning anti-inflammatory and analgesic effects, some research has explored its potential interaction with other biological targets. It is important to note that these investigations are not as extensive as those for its parent compound, Indomethacin.

One area of investigation has been the role of Indomethacin's metabolites in cellular processes beyond inflammation. For instance, O-Desmethyl-N-deschlorobenzoyl indomethacin, a related metabolite, has been utilized in the synthesis of antagonists for the prostaglandin D2 (PGD2) receptor. While this does not directly describe a biological target of O-Desmethyl Indomethacin itself, it indicates the utility of the core structure in developing pharmacologically active agents for other targets.

Further research has also touched upon the effects of Indomethacin's metabolites on cancer cells. Studies have shown that O-Desmethyl-N-deschlorobenzoyl indomethacin can decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase. This suggests a potential for cytotoxic activity under specific conditions, although the mechanism and relevance to O-Desmethyl Indomethacin require further elucidation.

It is crucial to emphasize that the primary role of O-Desmethyl Indomethacin in pharmacology is that of a major, yet inactive, metabolite of Indomethacin. nih.govdrugbank.com Its formation is a key step in the metabolic clearance of the parent drug. wjpmr.com

The following table summarizes the limited findings on other potential biological activities of O-Desmethyl Indomethacin and related metabolites.

Potential Target/MechanismCompound StudiedFindingCitation(s)
Prostaglandin D2 Receptor Antagonism O-Desmethyl-N-deschlorobenzoyl indomethacinUsed in the chemical synthesis of PGD2 receptor antagonists.N/A
Cytotoxicity O-Desmethyl-N-deschlorobenzoyl indomethacinDecreased viability of HL-60 leukemia cells in the presence of glucose oxidase.N/A

Pharmacokinetic and Pharmacodynamic Research on O Desmethyl Indomethacin

Absorption and Distribution Studies

Elimination Pathways

The elimination of O-Desmethyl Indomethacin (B1671933) from the body occurs through two primary routes: renal and biliary excretion. wjpmr.com Both the free, unconjugated form of DMI and its glucuronide conjugates are cleared via these pathways. nih.govresearchgate.net

A substantial portion of an administered indomethacin dose is eliminated through the kidneys. Approximately 60% of the parent drug and its metabolites are excreted in the urine. wjpmr.comnih.govresearchgate.net This urinary fraction contains O-Desmethyl Indomethacin and its glucuronide conjugates. nih.govresearchgate.net Of the total dose recovered in urine, about 26% is in the form of indomethacin and its glucuronide, with the remainder being other metabolites including DMI. drugbank.com

Biliary secretion into the feces is another significant pathway for the elimination of indomethacin and its metabolites. Roughly 33% to 40% of an administered dose is excreted through this route. drugbank.comresearchgate.netnih.gov This fraction contains O-Desmethyl Indomethacin and its conjugates, which are subject to enterohepatic circulation. wjpmr.comnih.gov In some animal studies, it has been observed that approximately 50% of an administered indomethacin dose is excreted into the bile over a 2-hour period. nih.gov

Excretion PathwayPercentage of Administered Indomethacin Dose (including metabolites)
Renal Excretion (Urine)~60%
Biliary Excretion (Feces)~33-40%

Half-Life and Clearance Comparisons with Indomethacin

The elimination half-life of indomethacin is known to be highly variable, with reported ranges from 1.5 to 16 hours, and an average of about 4.5 to 7 hours. wjpmr.comnih.govdrugbank.com Its plasma clearance is estimated to be between 1 to 2.5 ml/kg/min. nih.gov While O-Desmethyl Indomethacin is a major metabolite, specific studies detailing its distinct half-life and clearance rates for a direct comparison are not extensively documented in the available literature. Therefore, a direct quantitative comparison in a tabular format cannot be provided at this time.

CompoundReported Half-Life (t½)Plasma Clearance
Indomethacin1.5 - 16 hours (highly variable)1 - 2.5 ml/kg/min
O-Desmethyl IndomethacinData not availableData not available

Chronopharmacokinetic Studies of O-Desmethyl Indomethacin

Chronopharmacokinetics, the study of how circadian rhythms affect drug pharmacokinetics, has revealed time-dependent variations in the metabolism of indomethacin. A study on a prolonged-release formulation of indomethacin found that the timing of administration significantly impacted the plasma concentrations of its metabolite, O-Desmethyl Indomethacin. nih.gov When the drug was administered at 8:00 PM (20 h), the plasma levels of O-Desmethyl Indomethacin were significantly higher compared to administration at 8:00 AM (8 h) or 12:00 PM (12 h). nih.gov This suggests that the metabolic conversion of indomethacin to DMI may be more pronounced in the evening. nih.gov

Administration TimeRelative Plasma Concentration of O-Desmethyl Indomethacin
8:00 AM (8 h)Lower
12:00 PM (12 h)Lower
8:00 PM (20 h)Significantly Higher

Comparative Pharmacokinetics with Indomethacin in Biological Samples

As a primary metabolite, O-Desmethyl Indomethacin is present in significant amounts in various biological samples following the administration of indomethacin. nih.gov It is readily detected in both plasma and urine, along with its glucuronide conjugates. nih.govresearchgate.net While it is established that DMI is a major circulating metabolite, detailed studies providing a time-course comparison of the plasma concentrations of DMI relative to the parent drug, indomethacin, are limited. One study on the urinary steroid profile of a volunteer taking indomethacin noted that the highest concentrations of both indomethacin and its metabolite, O-desmethylindomethacin, were found in urine samples collected shortly after drug intake. nih.gov

Analytical Methodologies for O Desmethyl Indomethacin Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of O-Desmethyl Indomethacin (B1671933) from its parent compound and other related substances. High-performance liquid chromatography and gas chromatography are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing Indomethacin and its related compounds, including O-Desmethyl Indomethacin, due to its versatility and efficiency in separating components of a mixture. nih.govresearchgate.netdntb.gov.ua These methods are adaptable for various applications, from quality control to analyzing biological samples.

Typically, reversed-phase HPLC (RP-HPLC) is employed. A C18 or a Phenyl stationary phase is often used to achieve effective separation. nih.govijper.orgnih.gov The separation is achieved using an isocratic or gradient elution with a mobile phase commonly consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with phosphoric acid or formic acid to improve peak shape and resolution. nih.govnih.govsielc.com

Detection Methods:

UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. For Indomethacin and its metabolites, detection is typically carried out at wavelengths around 237 nm, 254 nm, or 320 nm, providing adequate sensitivity for quantification. nih.govijper.orgnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides higher sensitivity and specificity. This is particularly useful for analyzing complex biological matrices where co-eluting peaks might interfere with UV detection. nih.gov

Below is a table summarizing various HPLC conditions reported for the analysis of Indomethacin and its related substances, which are applicable for O-Desmethyl Indomethacin.

ParameterCondition 1Condition 2Condition 3
Column Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) nih.govZorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) ijper.orgC18 column nih.gov
Mobile Phase Acetonitrile: 0.2% Phosphoric Acid (50:50, v/v) nih.govMethanol: Acetonitrile: 10 mM Sodium Acetate buffer pH 3 (10:50:40, v/v/v) ijper.orgMethanol: 0.2% Phosphoric Acid nih.gov
Flow Rate 0.6 ml/min nih.gov1.0 ml/min ijper.org1.5 ml/min nih.gov
Detection UV at 237 nm nih.govUV at 254 nm ijper.orgUV at 320 nm nih.gov
Analysis Time 7.5 min nih.gov5 min ijper.orgNot Specified

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a powerful alternative for the quantification of Indomethacin and its metabolites in biological fluids like serum and plasma. nih.gov This method requires a derivatization step to increase the volatility and thermal stability of the analyte.

The process typically involves an initial liquid-liquid extraction of the compound from the biological matrix. nih.gov Following extraction, the residue is derivatized. A common agent for this is Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the analyte into a more volatile silyl (B83357) derivative. nih.gov The derivatized sample is then analyzed by GC-MS, where quantification is achieved by comparing the response of the unknown sample to that of calibrators, often using an internal standard like meclofenamic acid. nih.gov Selected Ion Monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC/MSn): LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For compounds like Indomethacin and its metabolites, Electrospray Ionization (ESI) is a common interface. Analysis in the positive ion mode often yields higher sensitivity. nih.gov A notable characteristic of Indomethacin is its tendency to fragment easily in the ion source, even at low cone voltages. nih.gov This in-source fragmentation can be leveraged for quantification by monitoring specific fragment ions, which provides excellent selectivity and sensitivity, with lower limits of quantification (LLOQ) reported below 15 ng/mL in plasma. nih.gov

Nuclear Magnetic Resonance (NMR): While HPLC and GC are used for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural identification and characterization of impurities and metabolites like O-Desmethyl Indomethacin. nih.govresearchgate.net 1H NMR can be used to investigate bulk drug substances for the presence of impurities without requiring prior separation. nih.gov By comparing the NMR spectrum of a sample to that of a reference standard, the presence and identity of related substances can be confirmed. This technique is particularly useful in impurity profiling during drug development and manufacturing. nih.gov

Sample Preparation and Extraction Methods for Biological Matrices

The analysis of O-Desmethyl Indomethacin in biological matrices such as plasma, urine, or tissue requires a robust sample preparation step to remove interfering substances like proteins and salts. ijisrt.com The primary goals are to extract the analyte of interest and concentrate it to a level suitable for detection.

Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For Indomethacin analysis, methylene (B1212753) chloride has been used effectively in conjunction with a phosphate (B84403) buffer to control pH. nih.gov LLE is effective but can be labor-intensive and use significant amounts of organic solvents. cbspd.com

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts compared to LLE. nih.govijisrt.com The process involves passing the liquid sample through a solid sorbent cartridge, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Though efficient, SPE can be more time-consuming and expensive for large numbers of samples. nih.gov

Protein Precipitation: This is a simpler and faster method often used before HPLC analysis. It involves adding a precipitating agent, such as a strong acid or an organic solvent like acetonitrile, to the plasma or serum sample. This denatures and precipitates the proteins, which are then removed by centrifugation, leaving the analyte in the supernatant for analysis.

MethodPrincipleCommon Reagents/MaterialsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Methylene chloride, Phosphate buffer nih.govInexpensive, high recovery possible.Laborious, uses large solvent volumes. cbspd.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.C18 or other polymer-based cartridges.High purity extracts, can be automated. ijisrt.comMore expensive and potentially time-consuming. nih.gov
Protein Precipitation Proteins are denatured and removed from the sample.Acetonitrile, Methanol, Trichloroacetic acid.Fast, simple, inexpensive.Less clean extract, potential for matrix effects.

Validation of Analytical Methods (Linearity, Selectivity, Accuracy, Precision, Robustness, Sensitivity, Specificity)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation parameters are established by regulatory guidelines and are critical for methods used in pharmaceutical quality control and clinical studies. nih.govijper.org

ParameterDescription
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For Indomethacin, linearity has been demonstrated over concentration ranges such as 25-70 µg/ml. ijper.org
Selectivity / Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The method should be able to resolve the analyte peak from all other potential peaks. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, flow rate). This provides an indication of its reliability during normal usage. nih.govijper.org
Sensitivity (LOD/LOQ) The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bsphs.orgformosapublisher.org For Indomethacin, LOQs have been reported as low as 0.3 μg/ml. bsphs.org

Application of Analytical Methods in Research and Quality Control

Validated analytical methods for O-Desmethyl Indomethacin and related compounds are indispensable in both research and industrial settings.

Research Applications: In pharmacokinetic and metabolic studies, these methods are used to measure the concentration of O-Desmethyl Indomethacin in biological fluids over time. researchgate.netsielc.com This data is essential for understanding the absorption, distribution, metabolism, and excretion of the parent drug, Indomethacin.

Quality Control (QC): In the pharmaceutical industry, these analytical methods are fundamental for quality control. They are used to:

Ensure the purity of the active pharmaceutical ingredient (API) by detecting and quantifying any impurities, including metabolites like O-Desmethyl Indomethacin. nih.govaxios-research.com

Monitor the stability of pharmaceutical formulations by measuring the formation of degradation products over time under various storage conditions. nih.govbsphs.org

Confirm the identity and quantity of the active substance in the final drug product. researchgate.netdntb.gov.ua

The application of these robust analytical techniques ensures the safety and efficacy of pharmaceutical products and provides reliable data for scientific research. researchgate.net

Toxicological and Safety Profile of O Desmethyl Indomethacin

Comparative Gastrointestinal Toxicity with Indomethacin (B1671933)

Direct comparative studies on the gastrointestinal toxicity of O-Desmethyl Indomethacin versus Indomethacin are not extensively available in scientific literature. However, based on its nature as an inactive metabolite, it is inferred that O-Desmethyl Indomethacin possesses a significantly lower potential for causing gastrointestinal damage compared to Indomethacin. drugbank.combiopharmanotes.comnih.govnih.gov The gastrointestinal toxicity of Indomethacin is well-documented and primarily stems from its potent inhibition of cyclooxygenase (COX) enzymes. drugs.com

Table 1: Comparative Profile of Indomethacin and O-Desmethyl Indomethacin

FeatureIndomethacinO-Desmethyl Indomethacin
Pharmacological Activity Potent, non-selective COX inhibitorPrimarily inactive metabolite
Anti-inflammatory Effects StrongDevoid of anti-inflammatory activity nih.gov
Gastrointestinal Toxicity High risk of ulcers, bleeding, and perforation drugs.comInferred to be significantly lower due to inactivity
Mechanism of GI Toxicity Inhibition of COX-1 and COX-2Not applicable due to lack of COX inhibition

Role of COX Inhibition in Gastrointestinal Homeostasis

The gastrointestinal side effects of NSAIDs like Indomethacin are largely a consequence of their mechanism of action, which involves the inhibition of COX enzymes. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2.

COX-1 is constitutively expressed in the gastrointestinal tract and plays a crucial role in maintaining the integrity of the gastric mucosa. It is responsible for the production of prostaglandins (B1171923) that regulate protective functions such as mucus and bicarbonate secretion, as well as maintaining adequate mucosal blood flow.

COX-2 is typically induced during inflammation. However, it also contributes to mucosal defense and the healing of ulcers.

Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. nih.gov The inhibition of COX-1 disrupts the protective mechanisms of the gastrointestinal lining, leading to an increased risk of damage. drugs.com As O-Desmethyl Indomethacin is pharmacologically inactive and does not inhibit these enzymes, it is not expected to interfere with the vital homeostatic functions of prostaglandins in the gastrointestinal tract. drugbank.combiopharmanotes.comnih.govnih.gov

Potential for Off-Target Effects and Associated Toxicities

The concept of off-target effects refers to the unintended interactions of a compound with biological targets other than its primary therapeutic target. For Indomethacin, its primary targets are the COX enzymes. While the majority of its adverse effects are linked to COX inhibition, the potential for other interactions exists.

For O-Desmethyl Indomethacin, given its classification as an inactive metabolite, the likelihood of significant off-target effects is considered to be low. drugbank.combiopharmanotes.comnih.govnih.gov Any potential for toxicity would likely be related to the accumulation of the compound at very high concentrations, which is not a typical physiological scenario under normal metabolism of Indomethacin.

Research on Adverse Effects and Safety Implications

Specific research focusing on the adverse effects and safety implications of O-Desmethyl Indomethacin is limited. The scientific focus has predominantly been on the parent drug, Indomethacin, due to its potent pharmacological activity and associated risks. nih.gov The general understanding is that the metabolic conversion of Indomethacin to O-Desmethyl Indomethacin represents a detoxification pathway, rendering the molecule inactive and facilitating its excretion. drugbank.combiopharmanotes.comnih.gov

Table 2: Summary of Research Findings on Indomethacin and its Metabolites

CompoundKey Research FindingsSafety Implications
Indomethacin Extensive research demonstrates a high incidence of gastrointestinal adverse events, including ulcers and bleeding. drugs.com Cardiovascular and renal risks are also well-documented.Requires careful monitoring and is used with caution, particularly in patients with pre-existing gastrointestinal or cardiovascular conditions.
O-Desmethyl Indomethacin Identified as a major, inactive metabolite of Indomethacin. drugbank.combiopharmanotes.comnih.govnih.gov Lacks significant anti-inflammatory or COX-inhibiting properties. nih.govConsidered to have a favorable safety profile with a low likelihood of causing the adverse effects associated with the parent drug.

Drug Interactions Involving O Desmethyl Indomethacin

Interactions Influencing O-Desmethyl Indomethacin (B1671933) Formation

The biotransformation of indomethacin to O-Desmethyl Indomethacin is a significant metabolic pathway. wjpmr.com This process is primarily catalyzed by specific enzymes in the liver, making it susceptible to interactions with other drugs that can inhibit or induce these enzymes.

Enzymatic Pathways and Drug Interactions

Research has identified the cytochrome P450 (CYP) enzyme system as central to the O-demethylation of indomethacin. Specifically, CYP2C9 is the principal enzyme responsible for this metabolic conversion. wjpmr.comnih.gov While other isoforms like CYP1A2 and CYP2D6 may play a minor role, CYP2C9 exhibits the highest catalytic activity for this reaction. nih.gov Consequently, drugs that modulate the activity of CYP2C9 can significantly alter the rate of O-Desmethyl Indomethacin formation.

Inhibition of CYP2C9: Co-administration of indomethacin with inhibitors of CYP2C9 can lead to decreased metabolism of the parent drug, resulting in lower plasma concentrations of O-Desmethyl Indomethacin. In vitro studies have demonstrated that known CYP2C9 substrates and inhibitors, such as sulfaphenazole, (S)-warfarin, and tolbutamide, competitively inhibit the O-demethylation of indomethacin. nih.gov This type of interaction would be expected to increase plasma levels of the parent drug, indomethacin, while reducing the formation of its O-desmethyl metabolite.

Genetic Polymorphisms: The activity of CYP2C9 can also be influenced by genetic variations. Individuals with different CYP2C9 polymorphisms may metabolize indomethacin at different rates, affecting the systemic exposure to both the parent drug and O-Desmethyl Indomethacin.

Other Drug Interactions

Studies have also investigated the effects of other drugs on indomethacin metabolism:

Probenecid (B1678239): One pilot study showed that probenecid completely inhibited the formation of O-desmethylindomethacin acyl and ether glucuronide. nih.gov This indicates that probenecid interferes with the glucuronidation (a subsequent metabolic step) of O-Desmethyl Indomethacin, rather than its initial formation. nih.gov

Diflunisal (B1670566): The co-administration of diflunisal with indomethacin was found to not significantly alter the excretion of O-Desmethyl Indomethacin and its glucuronide conjugates. This suggests that diflunisal does not have a major impact on the O-demethylation pathway of indomethacin.

The table below summarizes the agents that can influence the metabolic pathway leading to O-Desmethyl Indomethacin.

Interacting Drug/FactorMechanism of InteractionEffect on O-Desmethyl Indomethacin Formation
Sulfaphenazole Competitive inhibition of CYP2C9 nih.govDecrease
(S)-Warfarin Competitive inhibition of CYP2C9 nih.govDecrease
Tolbutamide Competitive inhibition of CYP2C9 nih.govDecrease
CYP2C9 Inducers (e.g., Rifampin) Induction of CYP2C9 enzyme activityPotential Increase
CYP2C9 Genetic Polymorphisms Altered CYP2C9 enzyme activityVariable (Increase or Decrease)
Probenecid Inhibition of glucuronidation of O-Desmethyl Indomethacin nih.govNo direct effect on formation; inhibits subsequent metabolism

Impact of O-Desmethyl Indomethacin on the Pharmacokinetics of Co-administered Drugs

O-Desmethyl Indomethacin, along with other metabolites such as N-deschlorobenzoylindomethacin and O-desmethyl-N-deschlorobenzoylindomethacin, is considered to be devoid of anti-inflammatory activity. nih.gov As an inactive metabolite, it is generally not expected to exert a significant influence on the metabolic pathways or transporter systems that handle other drugs.

Currently, there is a lack of available scientific literature and clinical data to suggest that O-Desmethyl Indomethacin has any meaningful impact on the pharmacokinetics of co-administered drugs. Research on indomethacin's drug interactions focuses almost exclusively on the parent compound, which is the pharmacologically active moiety. Therefore, the potential for O-Desmethyl Indomethacin to act as a perpetrator in drug-drug interactions is considered negligible based on current knowledge.

Future Directions and Research Perspectives

Elucidating Full Spectrum of Biological Activities

A primary focus of future research will be to comprehensively map the biological activities of O-Desmethyl Indomethacin (B1671933) beyond its known weak interaction with COX enzymes. Initial studies have revealed that this metabolite can induce peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent transcription, promote the differentiation of adipocytes, and trigger apoptosis in colon cancer cell lines. nih.gov PPARγ is a critical regulator of lipid and glucose metabolism, inflammation, and cell proliferation, suggesting that O-Desmethyl Indomethacin's interaction with this nuclear receptor could have significant physiological effects. mdpi.commdpi.com Further investigation is needed to identify other potential molecular targets and signaling pathways modulated by this compound. Unraveling these interactions is crucial for understanding the off-target effects of Indomethacin and for identifying new therapeutic possibilities for its desmethyl metabolite. acs.org

Known Biological Activities of O-Desmethyl Indomethacin
Biological Target/ProcessObserved EffectPotential Implication
Cyclooxygenase (COX) EnzymesSignificantly reduced inhibitory activity compared to Indomethacin. nih.govacs.orgLower incidence of COX-inhibition-related side effects (e.g., gastrointestinal toxicity). acs.org
PPARγ (Peroxisome Proliferator-Activated Receptor gamma)Acts as an activator, inducing PPARγ-dependent transcription. nih.govPotential roles in regulating adipogenesis, glucose metabolism, and inflammation. mdpi.comnih.gov
ApoptosisInduces apoptosis in colon cancer cell lines. nih.govPotential as an anticancer agent. nih.gov
Adipocyte DifferentiationPromotes the differentiation of preadipocytes. nih.govnih.govPossible application in metabolic research and therapies.

Investigating Therapeutic Potential Independent of COX Inhibition

The reduced COX inhibitory activity of O-Desmethyl Indomethacin is a significant advantage, as it suggests a lower potential for the gastrointestinal side effects that commonly limit the long-term use of traditional NSAIDs. acs.org This favorable characteristic allows for the exploration of its therapeutic potential in conditions where its COX-independent activities are beneficial. Research has pointed towards its promise as a lead for antidiabetic and anticancer drugs. nih.gov Its ability to activate PPARγ, a target for thiazolidinedione antidiabetic drugs, and to induce apoptosis in cancer cells, provides a strong rationale for its investigation in metabolic diseases and oncology. nih.govnih.gov Future studies will likely focus on preclinical models to evaluate its efficacy and to confirm the reduced toxicity profile compared to its parent compound. acs.org

Development as a Research Probe for COX-Dependent Biology

The differential activity of Indomethacin and O-Desmethyl Indomethacin on COX enzymes makes the latter an invaluable tool for biomedical research. nih.gov Many NSAIDs exhibit a range of biological effects, and it is often challenging to determine whether these are a result of COX inhibition or "off-target" actions. acs.org Because O-Desmethyl Indomethacin retains some of the structural features and non-COX activities of Indomethacin but lacks potent COX inhibition, it can be used as a negative control or a comparator compound. nih.govacs.org This allows researchers to dissect the complex signaling networks of NSAIDs and to distinguish between COX-dependent and COX-independent phenomena. Such studies are essential for understanding the full spectrum of NSAID pharmacology and for designing new drugs with more specific mechanisms of action. acs.org

Applications in Drug Discovery and Development

O-Desmethyl Indomethacin serves as a valuable scaffold and lead compound in drug discovery. Its core indole-3-acetic acid structure can be chemically modified to develop new agents with refined activity profiles. For instance, it has been used as a starting point for creating selective inhibitors of AKR1C3 (aldo-keto reductase family 1 member C3), an enzyme implicated in castrate-resistant prostate cancer, while designing out the COX-inhibitory activity. nih.gov Furthermore, the related metabolite O-Desmethyl-N-deschlorobenzoyl Indomethacin has been utilized in the synthesis of antagonists for the prostaglandin (B15479496) D2 receptor, a target in the treatment of allergic rhinitis. medchemexpress.comnih.gov These examples highlight how metabolites of existing drugs can be repurposed and optimized, building upon known chemical structures to generate novel therapeutics with improved selectivity and fewer side effects. acs.orgnih.gov

Comparison of Inhibitory Potency (IC50) Against COX-1
CompoundIC50 for COX-1Relative Potency
Indomethacin20 nM nih.govHigh
O-Desmethyl Indomethacin Analogues (e.g., Compound 61)750 nM nih.gov~37-fold less potent than Indomethacin nih.gov
O-Desmethyl Indomethacin Analogues (e.g., Compound 16)>40,000 nM (estimated)~2000-fold less potent than Indomethacin nih.gov

Environmental Impact and Degradation Studies

As a major metabolite of the widely used drug Indomethacin, O-Desmethyl Indomethacin is excreted and enters wastewater systems. nih.govmdpi.com The parent drug, Indomethacin, is frequently detected in wastewater treatment plant effluents and aquatic environments, raising concerns about its persistence and the potential impact of its degradation byproducts. mdpi.comresearchgate.net Studies have shown that Indomethacin is not completely removed by conventional wastewater treatment. nih.gov The degradation of Indomethacin can lead to the formation of various byproducts, which may themselves be persistent and possess biological activity. mdpi.com Future environmental research must therefore include not only the parent drug but also its primary metabolites like O-Desmethyl Indomethacin. It is crucial to study their environmental fate, persistence, potential for bioaccumulation, and ecotoxicity to fully assess the environmental risks associated with the widespread use of Indomethacin. nih.govmdpi.com

Q & A

Q. How do isotopic labeling techniques ([²H₄], [¹³C₆]) enhance metabolic studies of O-Desmethyl Indomethacin?

  • Methodological Answer : Stable isotopes enable tracking of metabolic fate via MS. For example, [²H₄]-O-Desmethyl Indomethacin can differentiate endogenous vs. exogenous metabolite pools in mass balance studies. Use tracer assays (e.g., ¹⁴C labeling) to quantify biliary excretion and enterohepatic recirculation in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy indomethacin
Reactant of Route 2
5-Hydroxy indomethacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.